molecular formula C14H15NO5 B12696445 Diethyl (4-cyanophenoxy)propanedioate CAS No. 124433-97-2

Diethyl (4-cyanophenoxy)propanedioate

Cat. No.: B12696445
CAS No.: 124433-97-2
M. Wt: 277.27 g/mol
InChI Key: FHRDAHVQOKFHOQ-UHFFFAOYSA-N
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Description

Diethyl (4-cyanophenoxy)propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 4-cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-cyanophenoxy)propanedioate can be synthesized through the alkylation of diethyl malonate with 4-cyanophenol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-cyanophenol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial process include ethanol and dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-cyanophenoxy)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenols and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating in the presence of a catalyst such as copper or palladium.

Major Products Formed

    Nucleophilic Substitution: Substituted malonates.

    Hydrolysis: 4-cyanophenol and diethyl malonate.

    Decarboxylation: 4-cyanophenol and carbon dioxide.

Scientific Research Applications

Diethyl (4-cyanophenoxy)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-cyanophenoxy)propanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyanophenoxy group enhances the compound’s reactivity by stabilizing the enolate ion through resonance effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Diethyl (4-nitrophenoxy)propanedioate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Diethyl (4-cyanophenoxy)propanedioate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries .

Properties

CAS No.

124433-97-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

diethyl 2-(4-cyanophenoxy)propanedioate

InChI

InChI=1S/C14H15NO5/c1-3-18-13(16)12(14(17)19-4-2)20-11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3

InChI Key

FHRDAHVQOKFHOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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